8,11-Dioxadispiro[3.2.47.24]tridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is characterized by its unique spiro structure, which includes two oxygen atoms and a ketone group. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the use of cyclization reactions where a precursor molecule undergoes intramolecular reactions to form the spiro compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound is less common due to its primary use in research. . These methods ensure high purity and consistency required for research applications.
Chemical Reactions Analysis
Types of Reactions
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The spiro structure allows for substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of hydrogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Biology: The compound can be used in biochemical assays to understand enzyme interactions with spiro compounds.
Medicine: Research into potential therapeutic applications, such as drug design and development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
8,11-Dioxadispiro[3.2.4.2]tridecan-2-one: A similar compound with slight variations in the spiro structure.
8,11-Dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one: Another variant with different positioning of the spiro rings.
Uniqueness
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one is unique due to its specific spiro structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDRCIGJTJWCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CC(=O)C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.